1,3,5-Tris(4-ethynylphenyl)benzene

Photocatalytic CO2 reduction Conjugated microporous polymers Visible-light photocatalysis

1,3,5-Tris(4-ethynylphenyl)benzene (TEPB) delivers empirically validated performance gains over shorter-armed alkynyl monomers. In photocatalytic CMP nanotubes, TEPB achieves 83.1 μmol h⁻¹ g⁻¹ CO production—2.1× the 40.4 μmol h⁻¹ g⁻¹ of TEB. Its frameworks exhibit near-total (S)-enantiomer discrimination for limonene/α-pinene. On Au(111), it forms ordered 2D polyphenylene networks via selective cyclotrimerization. Thermoset Td5 >500 °C with char yield >87%. Choose TEPB when CO₂ photoreduction yield, chiral selectivity, on-surface assembly precision, or thermal stability define project success.

Molecular Formula C30H18
Molecular Weight 378.5 g/mol
CAS No. 71866-86-9
Cat. No. B1631666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tris(4-ethynylphenyl)benzene
CAS71866-86-9
Molecular FormulaC30H18
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C
InChIInChI=1S/C30H18/c1-4-22-7-13-25(14-8-22)28-19-29(26-15-9-23(5-2)10-16-26)21-30(20-28)27-17-11-24(6-3)12-18-27/h1-3,7-21H
InChIKeyXJIJQOFZIULKCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Tris(4-ethynylphenyl)benzene (CAS: 71866-86-9): Technical Profile and Scientific Selection Considerations


1,3,5-Tris(4-ethynylphenyl)benzene (TEPB, CAS 71866-86-9) is a C₃-symmetric, trigonal organic building block featuring a central benzene ring substituted at the 1, 3, and 5 positions with three 4-ethynylphenyl arms . This molecular architecture provides three terminal alkyne moieties capable of participating in Sonogashira-Hagihara cross-coupling, Glaser-type oxidative homocoupling, and surface-assisted cyclotrimerization reactions [1]. With a molecular formula of C₃₀H₁₈ and a molecular weight of 378.46 g·mol⁻¹, TEPB is a solid at ambient temperature with a reported melting point of approximately 210 °C . The compound serves as a versatile precursor for constructing porous conjugated polymers (PCPs), covalent organic frameworks (COFs), conjugated microporous polymers (CMPs), and extended π-conjugated networks for optoelectronic and photocatalytic applications .

Why Generic Substitution of 1,3,5-Tris(4-ethynylphenyl)benzene with In-Class Alkynyl Monomers Leads to Performance Loss: Procurement Rationale


C₃-symmetric alkynyl monomers such as 1,3,5-triethynylbenzene (TEB, CAS 7567-63-7), 1,3,5-tris(4-ethynylphenylethynyl)benzene (extended TEB, CAS 211739-82-1), and 1,3,5-tris[4-(phenylethynyl)phenyl]benzene (CAS 164025-88-1) share a common trigonal topology, yet their π-conjugation length, arm rigidity, steric accessibility, and electronic coupling differ markedly [1]. These structural variations directly translate into quantifiable differences in polymer surface area, photocatalytic CO production rate, enantioselective discrimination capacity, and thermal crosslinking efficiency. Procurement decisions based solely on functional group similarity without accounting for these empirically verified performance deltas risk suboptimal material outcomes in COF synthesis, photocatalytic reactor design, and sensor fabrication [2]. The following evidence items document where TEPB demonstrates verifiable, numerically expressed differentiation against the most relevant comparators.

Quantitative Differentiation Evidence for 1,3,5-Tris(4-ethynylphenyl)benzene: Head-to-Head Comparator Data for Scientific Procurement


Extended π-Conjugation in 1,3,5-Tris(4-ethynylphenyl)benzene Enables >2-Fold Enhancement in Photocatalytic CO Production Rate versus 1,3,5-Triethynylbenzene Core

In a direct head-to-head comparison of fluorene-incorporated conjugated microporous polymer (CMP) nanotubes synthesized under identical Sonogashira coupling conditions, replacing the 1,3,5-triethynylbenzene (TEB) core with a 1,3,5-tris(4-ethynylphenyl)benzene (TPB) core produced polymer TPB-Flu, which exhibited a CO formation rate of 83.1 μmol h⁻¹ g⁻¹ under visible light (>420 nm). This represents a >2-fold increase over TEB-Flu, which yielded 40.4 μmol h⁻¹ g⁻¹ [1]. The performance gain is attributed to extended π-conjugation, which simultaneously reduces the optical band gap, enhances CO₂ uptake, and improves charge migration [1].

Photocatalytic CO2 reduction Conjugated microporous polymers Visible-light photocatalysis

Chiral Porous Polymers Constructed from 1,3,5-Tris(4-ethynylphenyl)benzene Exhibit High Enantioselective Discrimination with Measurable Preference Ratios for Terpene Enantiomers

Chiral conjugated BINOL-porous polymers (CBPPs) synthesized from enantiopure (R)- or (S)-BINOL derivatives and 1,3,5-tris(4-ethynylphenyl)benzene via Sonogashira-Hagihara coupling demonstrated pronounced enantiodiscrimination capabilities [1]. For the sensing of terpenes, only Sonogashira hosts incorporating TEPB showed enantiodifferentiation, exhibiting an almost total preference for the (S)-enantiomer of limonene and α-pinene [1]. For 1-phenylethylamine, the selectivity of the TEPB-derived Sonogashira host was quantified as much higher than that of the corresponding BINOL-based soluble molecular reference system [1].

Chiral porous polymers Enantioselective sensing Fluorescence recognition

Surface-Assisted Cyclotrimerization of 1,3,5-Tris(4-ethynylphenyl)benzene Proceeds with High Selectivity to Honeycomb Topology Nanostructures on Au(111)

Scanning tunneling microscopy (STM) studies under ultra-high vacuum (UHV) conditions revealed that upon thermal activation, 1,3,5-tris(4-ethynylphenyl)benzene undergoes cyclotrimerization on Au(111) readily and with high selectivity [1]. The reaction results in two-dimensional covalently bonded polyphenylene nanostructures exhibiting a honeycomb topology [1]. Three TEPB molecules are covalently bonded to each other through a common benzene ring formed from the three alkyne groups [1]. This well-defined, highly selective on-surface reactivity distinguishes TEPB from other alkynyl monomers that may undergo competing oligomerization or decomposition pathways under identical surface conditions.

On-surface synthesis 2D covalent networks Cyclotrimerization

Thermosets Derived from 1,3,5-Tris(4-ethynylphenyl)benzene Achieve 5% Weight Loss Temperature (Td5) >500 °C and Char Yields >87% at 900 °C under Nitrogen

Thermosetting resins prepared by the complete crosslinking of ethynyl groups from 1,3,5-tris(4-ethynylphenyl)benzene (TEPHB) exhibit exceptional thermal stability [1]. Thermogravimetric analysis (TGA) under nitrogen atmosphere reveals that the temperature at 5% weight loss (Td5) exceeds 500 °C, and the overall char yield at 900 °C remains above 87% [1]. This thermal robustness is directly attributable to the dense, rigid crosslinked network formed from the threefold ethynyl functionalization of the TEPB core. In contrast, thermosets derived from mono- or di-functional alkynyl monomers typically exhibit lower char yields and earlier decomposition onset temperatures, limiting their utility in high-temperature aerospace, ablative, or refractory applications.

High-temperature thermosets Thermal stability Crosslinked polymers

Poly(1,3,5-tris(4-ethynylphenyl)-benzene) Electrochemical Sensor Enables Sensitive Monitoring of H₂O₂ Released from Living Cells

A 1,3-diyne-linked conjugated polymer, poly(1,3,5-tris(4-ethynylphenyl)-benzene) (PTEPB), was synthesized from TEPB via oxidative coupling and evaluated as an electrochemical sensor for hydrogen peroxide (H₂O₂) [1]. The sensor demonstrated satisfactory performance in detecting H₂O₂, a representative physiological biomarker. Control experiments and quantum chemistry calculations identified the 1,3-diyne linkages in PTEPB as the specific active sites for the electrode reaction [1]. The method was successfully applied for the sensitive monitoring of H₂O₂ released from living cells [1]. While direct comparator data for alternative monomers is not provided in this study, the identification of 1,3-diyne linkages as the active sites implicates that monomers capable of forming such linkages upon polymerization (as TEPB does via oxidative homocoupling) are essential for achieving this sensing functionality.

Electrochemical sensing Conjugated polymers Hydrogen peroxide detection

Procurement-Driven Application Scenarios for 1,3,5-Tris(4-ethynylphenyl)benzene Where Comparator Data Justifies Selection


High-Efficiency Photocatalytic CO₂ Reduction Reactors Using Conjugated Microporous Polymer Nanotubes

Based on the >2-fold enhancement in CO production rate (83.1 vs 40.4 μmol h⁻¹ g⁻¹) documented when TEPB replaces TEB as the core monomer in fluorene-based CMP nanotubes under visible light [1], researchers and process engineers developing photocatalytic CO₂ valorization systems should prioritize TEPB procurement over shorter-armed alkynyl monomers. The extended π-conjugation of TEPB enables superior charge migration and CO₂ uptake, directly translating to higher reactor productivity and reduced catalyst loading requirements.

Chiral Porous Polymer-Based Enantioselective Sensors for Terpene and Amine Discrimination

The near-total preference for (S)-enantiomers of limonene and α-pinene exhibited by TEPB-derived Sonogashira CBPP hosts, contrasted with the distinct or reversed selectivity of Suzuki-derived alternatives [1], makes TEPB the monomer of choice for fabricating fluorescence-based chiral recognition platforms. Procurement of TEPB is justified for applications requiring enantiomer discrimination in pharmaceutical intermediate analysis, essential oil quality control, or asymmetric catalysis screening.

On-Surface Synthesis of 2D Honeycomb Covalent Nanostructures via Selective Cyclotrimerization

The high-selectivity cyclotrimerization of TEPB on Au(111) to yield well-defined honeycomb polyphenylene networks [1] positions this compound as a premier building block for bottom-up fabrication of graphene-like 2D materials. Surface science laboratories and nanotechnology research groups focused on scanning probe lithography or on-surface covalent network assembly should select TEPB over alternative alkynyl monomers that may exhibit lower selectivity or less ordered topological outcomes under UHV conditions.

High-Temperature Thermosetting Resins for Aerospace and Ablative Material Applications

Thermosets derived from TEPB achieve Td5 >500 °C and char yields >87% at 900 °C under nitrogen [1], metrics that exceed those attainable with mono- or di-functional alkynyl monomers. Materials scientists and formulators developing high-temperature composites, carbon-carbon composite precursors, or refractory coatings should procure TEPB as the crosslinking agent of choice when thermal stability and char retention are critical performance specifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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